
2,4,5-三氯苯甲酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichlorobenzoyl chloride is a chemical compound that is closely related to various chlorinated benzene derivatives. While the provided papers do not directly discuss 2,4,5-trichlorobenzoyl chloride, they do mention compounds with similar structures or functionalities, such as chlorinated benzene rings and benzoyl chloride derivatives. For instance, the synthesis of 4-chlorobenzoate involves the use of 4-chlorobenzoyl chloride, indicating the reactivity of such compounds in condensation reactions .
Synthesis Analysis
The synthesis of chlorinated benzene derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of polystannylated benzene derivatives from tetrabromobenzene and their subsequent conversion to chloromercurio benzenes demonstrates the chemical transformations that chlorinated benzenes can undergo . Similarly, the use of tetrachlorobenzo[d][1,3,2]dioxaborole as a catalyst for amide condensation suggests that chlorinated benzene compounds can play a role in facilitating chemical reactions .
Molecular Structure Analysis
The molecular structure of chlorinated benzene derivatives is characterized by the presence of chlorine atoms attached to the benzene ring, which can influence the geometry and electronic properties of the molecule. For instance, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride determined by X-ray diffraction shows a planar benzene ring with a dihedral angle between the benzene ring and the sulfonyl chloride group . This indicates that the substitution pattern of chlorine atoms can significantly affect the overall molecular conformation.
Chemical Reactions Analysis
Chlorinated benzene derivatives are known to participate in various chemical reactions. The papers provided discuss the use of chlorinated benzene compounds as catalysts and reactants in different chemical transformations. For example, the catalytic activity of tetrachlorobenzo[d][1,3,2]dioxaborole in amide condensation reactions highlights the potential of chlorinated benzene derivatives to influence reaction mechanisms and outcomes . Additionally, the conversion of polystannylated benzene derivatives to chloromercurio benzenes showcases the reactivity of these compounds with heavy metal salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzene derivatives are determined by their molecular structure and the presence of chlorine atoms. The crystal structure analysis of chlorinated benzene compounds, such as the one performed for 2,4,5-trichlorobenzenesulfonyl chloride, provides insights into their density, crystal system, and space group, which are important for understanding their behavior in solid-state and their potential applications . The spectral properties of these compounds, as discussed for the chloromercurio benzenes, are also crucial for their identification and characterization .
科学研究应用
用于气相色谱-质谱法 (GC-MS) 的区域选择性酯化试剂
2,4,5-三氯苯甲酰氯用作气相色谱-质谱法 (GC-MS) 的高效区域选择性酯化试剂 . 它能够选择性地将羧基转化为反应中心,即酸酐,其进一步反应通过试剂独特的立体和电子效应定向形成所需的酯类 .
羟基羧酸的手性衍生化
该化合物用于使用非手性柱通过气相色谱-质谱法 (GC-MS) 进行羟基羧酸的手性分离 . 这对于制药、农药、食品添加剂和香料等工业领域的生产和分析尤为重要 .
γ-内酯和δ-内酯的制备
2,4,5-三氯苯甲酰氯用于制备γ-内酯和δ-内酯 . 这些化合物是各种化学反应中的重要中间体。
脂肪族芳香族酸酐的合成
该化合物用于合成脂肪族芳香族酸酐 . 这些酸酐用于各种化学反应和工业过程。
两亲性透明质酸的合成
2,4,5-三氯苯甲酰氯用于合成两亲性透明质酸 . 两亲性透明质酸在药物递送和组织工程方面具有潜在的应用。
天使酯的合成
该化合物用于合成天使酯 . 由于其令人愉悦的气味,天使酯在香水行业具有潜在的应用。
海绵状生物碱 1 和海绵状生物碱 2 的合成
2,4,5-三氯苯甲酰氯用于合成海绵状生物碱 1 和海绵状生物碱 2 . 这些化合物已显示出有效的抗癌活性。
大环内酯的制备
该化合物用于制备大环内酯 . 这些内酯用于各种化学反应和工业过程。
作用机制
Target of Action
2,4,5-Trichlorobenzoyl Chloride is primarily used as a reagent in organic synthesis . Its primary targets are the molecules it reacts with in these synthetic processes. For example, it is used in the Yamaguchi esterification process, where it interacts with carboxylic acids and alcohols to form esters .
Mode of Action
In the Yamaguchi esterification process, 2,4,5-Trichlorobenzoyl Chloride acts as an acylating agent . It reacts with a carboxylic acid to form a mixed anhydride intermediate. This intermediate then reacts with an alcohol to form the desired ester, releasing a molecule of 2,4,5-Trichlorobenzoic acid as a byproduct .
Biochemical Pathways
As a synthetic reagent, 2,4,5-Trichlorobenzoyl Chloride doesn’t directly participate in any biochemical pathways. For instance, it has been used in the synthesis of pyrazinamide analogues, which have shown activity against Mycobacterium tuberculosis .
Result of Action
The primary result of 2,4,5-Trichlorobenzoyl Chloride’s action is the formation of esters from carboxylic acids and alcohols in the Yamaguchi esterification process . These esters can be used as intermediates in the synthesis of a wide variety of organic compounds, including pharmaceuticals and biologically active molecules .
Action Environment
The action of 2,4,5-Trichlorobenzoyl Chloride is influenced by various environmental factors. For instance, it is moisture-sensitive and can react with water to form 2,4,5-Trichlorobenzoic acid . Therefore, it must be stored and used under dry conditions . The temperature and solvent used in the reaction can also affect its reactivity and the yield of the esterification process .
安全和危害
2,4,5-Trichlorobenzoyl Chloride is classified as an irritant and is moisture sensitive . It is incompatible with strong bases . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Relevant Papers The compound has been discussed in various papers. For instance, it was first prepared by Yamaguchi from 2,4,6-trichloroaniline . Another paper discusses its use in the synthesis of pyrazinamide analogues .
生化分析
Biochemical Properties
The biochemical properties and interactions of 2,4,5-Trichlorobenzoyl Chloride are not well-documented in the literature. It is known that chlorinated aromatic compounds can participate in a variety of biochemical reactions, often acting as electrophiles. They can interact with various biomolecules, including enzymes and proteins, through mechanisms such as nucleophilic substitution or oxidation .
Cellular Effects
It is known that chlorinated compounds can cause cellular damage and disrupt cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that chlorinated compounds can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that chlorinated compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that chlorinated compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
Chlorinated compounds can interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that chlorinated compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that chlorinated compounds can be directed to specific compartments or organelles .
属性
IUPAC Name |
2,4,5-trichlorobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONFTDXNVIOQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2500658.png)
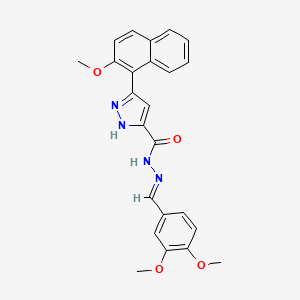

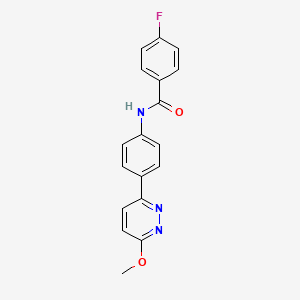
![7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2500663.png)

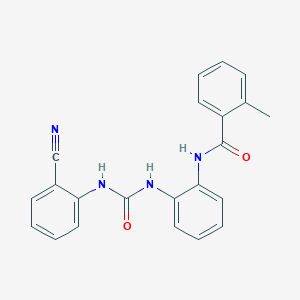
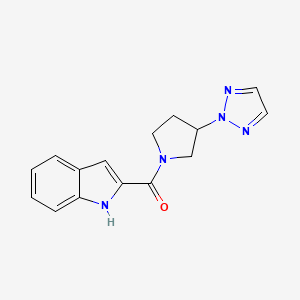

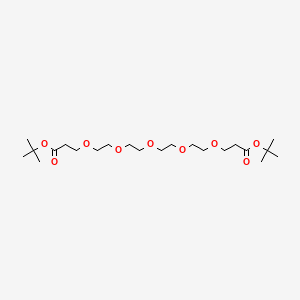
![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)

![3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500675.png)